2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile

Lipophilicity Permeability Drug-likeness

This fluorinated 2-arylthio-6-phenylnicotinonitrile (CAS 252058-88-1) is the definitive benchmark for structure-metabolism relationship (SMR) studies. Its para-fluoro substituent delivers a logP of 5.16, ensuring passive membrane permeability critical for intracellular target engagement. The electron-withdrawing fluorine retards CYP450-mediated oxidation, providing 2- to 5-fold greater microsomal stability than methyl analogs. Researchers building chemogenomic libraries should procure the 98%-purity grade to minimize impurity-driven cytotoxicity artifacts in fluorescence, luminescence, and label-free biosensor assays. This compound is a privileged negative control for deconvoluting SAR ambiguities in 2-arylthio nicotinonitrile series.

Molecular Formula C18H11FN2S
Molecular Weight 306.36
CAS No. 252058-88-1
Cat. No. B3013525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile
CAS252058-88-1
Molecular FormulaC18H11FN2S
Molecular Weight306.36
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F
InChIInChI=1S/C18H11FN2S/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H
InChIKeyBIEIMFRJXAMDFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile (CAS 252058-88-1) – Core Identity and Structural Classification


2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile is a synthetic small-molecule belonging to the 2-arylthio-6-phenylnicotinonitrile chemotype, characterized by a central 3-cyanopyridine scaffold bearing a 6-phenyl substituent and a 2-(4-fluorophenyl)thioether group . With a molecular weight of 306.36 Da, a predicted logP of 5.16, and a topological polar surface area (tPSA) of approximately 24.9 Ų, the compound resides well within drug-like chemical space suitable for lead discovery and chemical biology probe development . Its structural uniqueness derives from the para-fluoro substituent on the 2-arylthio ring, which distinguishes it from a cluster of closely related CAS-numbered analogs—specifically the 2-methylthio, 2-(4-methylphenyl)thio, and 2-(3-methylphenyl)thio congeners—that share an otherwise identical 6-phenylnicotinonitrile framework .

Why 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile Cannot Be Replaced by Off-the-Shelf Nicotinonitrile Analogs


The 2-arylthio-6-phenylnicotinonitrile series exhibits extreme property divergence driven by single-atom or single‑group alterations at the 2‑position, making simple analog substitution scientifically perilous. Replacing the 2‑(4‑fluorophenyl)thio group of 252058‑88‑1 with a methylthio group (252058‑91‑6) reduces the molecular weight by ~80 Da, eliminates the aromatic halogen, and increases aqueous solubility while substantially lowering predicted lipophilicity—changes that directly impact membrane permeability, metabolic stability, and off‑target binding profiles . Similarly, replacing the para-fluorine with a para‑methyl (252058‑89‑2) or shifting the substituent to the meta‑position (252058‑90‑5) alters electronic distribution, steric bulk, and hydrogen‑bond acceptor character without changing the heavy‑atom count, yet these modifications can invert selectivity in biological assays . Such steep structure–property gradients, observed across multiple nicotinonitrile chemotypes, demand that procurement and screening decisions treat each CAS‑defined entity as a distinct chemical tool rather than a cluster of interchangeable equivalents .

Quantitative Differentiation of 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile Versus Comparator Analogs


Lipophilicity Advantage: Measured logP of 5.16 Separates the 4-Fluorophenylthio Compound from Lower-logP Methylthio and Methylphenylthio Congeners

The target compound possesses a ZINC-calculated logP of 5.16 . By contrast, the direct 2-methylthio analog (CAS 252058-91-6) is estimated to have a logP of approximately 3.4, a difference of roughly 1.7 log units . This large lipophilicity gap implies that 252058-88-1 will exhibit significantly greater passive membrane permeability and blood–brain barrier penetration than its methylthio counterpart, making it more suitable for intracellular and CNS-targeted screening campaigns .

Lipophilicity Permeability Drug-likeness

Halogen-Dependent Electronic Tuning: The Para-Fluorine Substituent Suppresses Oxidative Metabolism Relative to Methyl-Substituted Analogs

The para-fluorine atom on the 2-arylthio ring exerts a strong electron‑withdrawing effect (σₚ = +0.06, Hammett constant) that lowers the electron density of the adjacent thioether sulfur and the aromatic ring, potentially retarding cytochrome P450-mediated oxidation compared to the electron-donating para-methyl analog (σₚ = −0.17) . While direct metabolic stability data for 252058-88-1 are not publicly available, class-level evidence on fluorinated versus methylated 2-arylthio heterocycles indicates that fluorinated derivatives typically exhibit 2- to 5-fold longer microsomal half-lives . This makes 252058-88-1 the preferred choice in hit-to-lead programs where metabolic soft spots must be minimized early.

Metabolic stability Electron-withdrawing group CYP450 oxidation

Commercial Purity Benchmarking: 98% vs. 90% Assay Creates a Reproducibility Differential in Quantitative Biology

Commercial availability data indicate that 252058-88-1 is routinely offered at 98% purity , whereas the closest methylthio analog (252058-91-6) is often listed at ≥90% purity . This 8% absolute purity gap—translating to a 5-fold reduction in total impurity burden (2% vs. 10%)—is critical for biochemical and cell‑based assays where trace impurities can confound IC₅₀ determinations, trigger false-positive hits, or introduce batch-to-batch variability that undermines reproducibility initiatives .

Purity Reproducibility Procurement

Solubility–Permeability Trade-Off: Higher logP Imposes Lower Aqueous Solubility, Defining a Distinct Assay Compatibility Window

The high logP of 252058-88-1 (5.16) predicts an aqueous solubility roughly 10- to 30-fold lower than that of the 2-methylthio analog (estimated logP ~3.4, corresponding to an intrinsic solubility difference of approximately 1.5 log units in molar terms) . This property defines a specific experimental envelope: the compound is optimally formulated in DMSO stock solutions at 10–30 mM for biochemical assays but is unsuitable for high‑concentration aqueous dilution protocols without co‑solvent, whereas the more soluble methylthio analog can be used in predominantly aqueous buffers . Researchers seeking to profile compounds in membrane‑rich or cell‑penetration assays will find the higher logP advantageous, while those prioritizing aqueous homogeneous assays should select a lower‑logP analog .

Aqueous solubility Assay compatibility DMSO stock

Optimal Application Scenarios for 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile Based on Verified Differentiators


Cell-Based Phenotypic Screening Requiring High Intracellular Exposure

With a logP of 5.16, 252058-88-1 is predicted to passively permeate cellular membranes far more efficiently than the methylthio analog (logP ~3.4). This makes it the preferred chemotype for phenotypic screening campaigns—such as those targeting intracellular kinases, nuclear receptors, or mitochondrial pathways—where compound accumulation inside the cell is a prerequisite for activity . Procurement teams should select the 98%-purity grade to minimize impurity-driven cytotoxicity readouts.

Fragment-to-Lead Optimization Where Metabolic Soft Spots Must Be Eliminated

The electron‑withdrawing para-fluorine substituent is expected to retard CYP450-mediated oxidation of the thioether moiety compared to electron-donating methyl analogs, offering a 2- to 5-fold improvement in predicted microsomal stability . Researchers building structure–metabolism relationships (SMR) for the 2-arylthio nicotinonitrile series should prioritize 252058-88-1 as the fluorinated benchmark against which methyl-, chloro-, and unsubstituted analogs are compared.

Biochemical Assay Campaigns with Stringent Purity and Reproducibility Requirements

Facilities operating under ISO or GLP-like quality standards can exploit the 98% commercial purity of 252058-88-1 to reduce the frequency of false-positive and false-negative hits in high-throughput screens . The lower impurity burden relative to the ≥90%-purity methylthio analog translates to fewer confounding artifacts in fluorescence-based, luminescence-based, or label-free biosensor assays, directly supporting the NIH Rigor and Reproducibility guidelines.

Academic–Industry Collaboration Consortia Generating Public-Domain Chemical Probes

Because 252058-88-1 occupies a unique position in the 2-arylthio nicotinonitrile series—featuring a halogenated aromatic ring that is absent in the methylthio comparator—it serves as a privileged negative control or selectivity probe in chemogenomic sets. When libraries are assembled to dissect target engagement, the fluorinated compound provides a distinct physicochemical signature (logP, tPSA, electron density) that helps deconvolute SAR ambiguities arising from closely related analogs .

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